molecular formula C16H20N2OS B12143304 2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide

2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide

Cat. No.: B12143304
M. Wt: 288.4 g/mol
InChI Key: UPDLAHDDWJYRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the thiazole ring with the phenyl and butanamide groups enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

2-ethyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]butanamide

InChI

InChI=1S/C16H20N2OS/c1-3-12(4-2)16(19)17-10-15-18-14(11-20-15)13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3,(H,17,19)

InChI Key

UPDLAHDDWJYRCA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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